Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV)
Description
Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) (hereafter TiOTPyP) is a metalloporphyrin complex featuring a central titanium(IV) ion coordinated to a porphyrin ligand with four 4-pyridyl substituents and an axial oxo group. This compound is renowned for its ultra-high sensitivity as a spectrophotometric reagent for hydrogen peroxide (H₂O₂) detection, with a detection limit in the nanomolar range . Its mechanism involves the formation of a monoperoxo complex (TiOO(TPyP)) upon reaction with H₂O₂, characterized by a distinct absorption peak at 450 nm under acidic conditions . TiOTPyP is utilized in diverse applications, including flow injection analysis for oxalate quantification in foods , monitoring H₂O₂ in water oxidation reactions , and as a nanofiber-based sensor for vapor-phase H₂O₂ detection .
Properties
CAS No. |
105250-49-5 |
|---|---|
Molecular Formula |
C40H24N8OTi |
Molecular Weight |
680.5 g/mol |
IUPAC Name |
oxygen(2-);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide;titanium(4+) |
InChI |
InChI=1S/C40H24N8.O.Ti/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;/h1-24H;;/q2*-2;+4 |
InChI Key |
AMTOFQFTQRPZSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[O-2].[Ti+4] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) involves the reaction of titanium(IV) chloride with 5,10,15,20-tetra(4-pyridyl)porphyrin in the presence of an appropriate solvent. The reaction is typically carried out under acidic conditions to facilitate the formation of the titanium-porphyrin complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Reaction with Hydrogen Peroxide for Spectrophotometric Detection
TiO(tpypH₄)⁴⁺ reacts stoichiometrically with hydrogen peroxide (H₂O₂) to form a peroxo complex, enabling ultratrace detection of H₂O₂. This reaction forms the basis for its use in analytical chemistry .
Mechanism :
The reaction reduces the absorbance of TiO(tpypH₄)⁴⁺ at 432 nm (), proportional to H₂O₂ concentration .
Key Parameters :
| Parameter | Value/Effect | Source |
|---|---|---|
| Linear range | ||
| Molar absorptivity () | ||
| Optimal acid concentration | HClO₄ | |
| Reaction time | 5 minutes at room temperature |
This method achieves a detection limit of H₂O₂ per assay, with a precision of 1.2% RSD .
Acid-Catalyzed Reaction Enhancement
Strong acids significantly accelerate the formation of the peroxo complex. Perchloric acid (HClO₄) outperforms other acids (HCl, H₂SO₄, HNO₃) in promoting reaction kinetics .
Acid Effects :
-
HClO₄ induces complete complexation within 5 minutes.
-
Lower acid concentrations (e.g., HClO₄) extend reaction times to >15 minutes .
Proposed Role of H⁺ :
Protons stabilize the transition state by coordinating with the porphyrin’s pyridyl nitrogen atoms, facilitating ligand substitution at the titanium center .
Comparative Reactivity with Analogous Complexes
The titanium(IV) center’s redox activity distinguishes TiO(tpypH₄)⁴⁺ from other metalloporphyrins :
| Compound | Metal Center | Key Reactivity |
|---|---|---|
| TiO(tpypH₄)⁴⁺ | Ti⁴⁺ | Forms peroxo complex with H₂O₂ |
| Zn[5,10,15,20-tetra(4-pyridyl)porphyrin] | Zn²⁺ | No redox activity; used in PDT |
| Cu[5,10,15,20-tetra(4-pyridyl)porphyrin] | Cu²⁺ | Catalyzes organic oxidations |
The oxo ligand in TiO(tpypH₄)⁴⁺ enhances electrophilicity, making it more reactive toward nucleophiles like H₂O₂ compared to non-oxo metalloporphyrins .
Stability and Reaction Specificity
Scientific Research Applications
Analytical Chemistry
Hydrogen Peroxide Detection
One of the most notable applications of Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) is as a reagent for the spectrophotometric determination of hydrogen peroxide. The compound acts as a highly sensitive spectrophotometric reagent that allows for the detection of trace amounts of hydrogen peroxide in water samples such as tap water and rainwater. The detection range is reported to be from to mol dm .
The method involves the formation of a peroxo complex upon reaction with hydrogen peroxide, which results in a measurable decrease in absorbance at 432 nm. This decrease in absorbance is proportional to the concentration of hydrogen peroxide present in the sample . The presence of hydrogen ions enhances the reaction rate, making this complex particularly useful for environmental monitoring.
Table 1: Sensitivity and Measurement Precision
| Parameter | Value |
|---|---|
| Detection Range | to mol dm |
| Absorbance Change at 432 nm | Proportional to HO concentration |
| Measurement Precision | 1.2% for mol dm HO (n = 8) |
Environmental Monitoring
The ability to detect low concentrations of hydrogen peroxide makes Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) an effective tool for environmental monitoring. Its application extends to assessing water quality by detecting oxidative species that may indicate pollution or contamination . This capability is crucial for ensuring safe drinking water and monitoring ecological health.
Biological Applications
Potential in Biochemical Systems
Research suggests that titanium porphyrins can interact with biological molecules, making them candidates for studying biochemical pathways involving reactive oxygen species (ROS). Their ability to form complexes with biomolecules could be leveraged in drug delivery systems or as therapeutic agents targeting oxidative stress-related conditions .
Case Study: Enzyme Mimics
Titanium porphyrins have been studied as enzyme mimics due to their ability to catalyze oxidation reactions similar to natural enzymes. This feature opens avenues for developing synthetic catalysts that could replace expensive or less stable biological catalysts in industrial processes .
Mechanism of Action
The mechanism by which oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) exerts its effects involves the formation of a complex with hydrogen peroxide. The titanium center in the compound interacts with hydrogen peroxide, leading to the formation of a peroxo complex. This interaction results in a measurable change in absorbance, which is used to quantify the concentration of hydrogen peroxide in a sample .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Other Metalloporphyrins
Tin(IV) Porphyrins
Tetrasubstituted tin(IV) porphyrins, such as butyl(5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato)tin(IV) chloride, differ structurally from TiOTPyP in their substituents (4-methoxyphenyl vs. 4-pyridyl) and central metal. These tin complexes are primarily employed for adsorbing tetracycline antibiotics due to their π-π stacking interactions with aromatic systems, rather than for H₂O₂ detection . The absence of pyridyl groups reduces their solubility in aqueous media, limiting their utility in spectrophotometric applications .
Zinc(II) Porphyrins (ZnTPyP) ZnTPyP shares the same 4-pyridyl substituents as TiOTPyP but lacks the oxo group and titanium’s high oxidation state. Instead, ZnTPyP is used in photodynamic therapy and optoelectronics, highlighting how the metal center dictates functionality .
This underscores the necessity of the titanium(IV) center in TiOTPyP for selective peroxide binding .
Comparison with Non-Porphyrin H₂O₂ Detection Methods
Cerate Oxidimetry
Traditional cerate oxidimetry (e.g., using Ce⁴⁺) detects H₂O₂ via redox titration but lacks the sensitivity (millimolar range) and selectivity of TiOTPyP. Interference from reducing agents and complex sample preparation further limit its practicality .
Chemiluminescence Methods
Ultrasound-enhanced chemiluminescence techniques achieve comparable sensitivity to TiOTPyP but require specialized instrumentation and suffer from signal instability. TiOTPyP’s spectrophotometric approach offers simplicity and reproducibility .
Enzyme-Based Biosensors
Horseradish peroxidase (HRP)-based biosensors are highly specific but degrade under harsh conditions (e.g., low pH or high temperature). TiOTPyP operates robustly in acidic environments (pH < 2), making it suitable for industrial and environmental samples .
Structural and Functional Advantages of TiOTPyP
- Pyridyl Substituents : The 4-pyridyl groups enhance aqueous solubility and stabilize the porphyrin framework, facilitating reagent preparation and reaction kinetics .
- Titanium(IV)-Oxo Core: The Ti=O bond polarizes the metal center, enabling nucleophilic attack by H₂O₂ to form the monoperoxo complex. Ab initio studies confirm this interaction is unique to titanium(IV) among transition metals .
- Acidic Stability : TiOTPyP functions optimally in 50 mM HCl or HClO₄, minimizing interference from organic matrices in food and environmental samples .
Performance Data Table
Biological Activity
Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV), commonly referred to as TiO(TPyP), is a titanium complex with significant biological activity. This compound has garnered attention for its potential applications in various fields, including biochemistry and medicinal chemistry. This article explores the biological activity of TiO(TPyP), emphasizing its mechanisms of action, applications in cancer research, and antioxidant properties.
- Molecular Formula : C₄₀H₂₄N₈OTi
- Molecular Weight : 680.54 g/mol
- CAS Number : 105250-49-5
Mechanisms of Biological Activity
-
Reactive Oxygen Species (ROS) Generation :
TiO(TPyP) is known to facilitate the generation of reactive oxygen species when exposed to light, which can induce oxidative stress in cells. This property is particularly relevant in cancer therapy, where ROS can promote apoptosis in malignant cells while sparing normal cells. -
Antioxidant Activity :
The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative damage. Studies have shown that TiO(TPyP) can enhance the activity of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), thereby protecting cellular components from oxidative stress . -
Photodynamic Therapy (PDT) :
TiO(TPyP) has been investigated for its efficacy as a photosensitizer in photodynamic therapy for cancer treatment. Upon irradiation with specific wavelengths of light, the compound generates singlet oxygen and other cytotoxic species that can selectively destroy cancer cells .
Cancer Research Applications
-
In Vitro Studies :
Research has demonstrated that TiO(TPyP) effectively induces apoptosis in various cancer cell lines through ROS-mediated pathways. For instance, studies involving human breast cancer cells showed significant cell death upon treatment with TiO(TPyP) under light exposure . -
Animal Models :
In vivo experiments using murine models have indicated that TiO(TPyP) reduces tumor growth when administered prior to photodynamic therapy sessions. The compound's ability to target tumor tissues while minimizing effects on healthy tissues highlights its potential as a therapeutic agent .
Comparative Analysis of Biological Activity
| Property | TiO(TPyP) | Other Porphyrin Compounds |
|---|---|---|
| ROS Generation | High | Moderate to High |
| Antioxidant Activity | Significant | Variable |
| Efficacy in PDT | High | Moderate |
| Selectivity for Cancer Cells | High | Variable |
Research Findings
Recent studies highlight the multifaceted biological activities of TiO(TPyP). For example:
- A study published in the Journal of the American Chemical Society reported that TiO(TPyP) could be used as a highly sensitive spectrophotometric reagent for detecting hydrogen peroxide, showcasing its utility beyond biological applications .
- Another investigation into its role in mitigating oxidative stress revealed that TiO(TPyP) could significantly lower malondialdehyde levels and enhance the overall antioxidant capacity of treated cells .
Q & A
Q. How does the titanium(IV)-porphyrin complex function as a spectrophotometric reagent for hydrogen peroxide detection?
The complex reacts with H₂O₂ in acidic media (0.05 mol dm⁻³ HCl) to form a peroxo-titanium(IV) complex, causing a decrease in absorbance at 432 nm (ΔA₄₃₂). This shift is proportional to H₂O₂ concentration, with a linear range of 1.0 × 10⁻⁸ to 2.8 × 10⁻⁶ mol dm⁻³ and a molar absorptivity of 1.9 × 10⁵ L mol⁻¹ cm⁻¹ .
Q. What experimental conditions optimize the sensitivity of H₂O₂ detection using this reagent?
- Acid concentration : 1.6 mol dm⁻³ HClO₄ maximizes reaction acceleration .
- Wavelength : Monitor ΔA₄₃₂ for maximum sensitivity.
- Precision : Achieves 1.2% RSD at 1.0 × 10⁻⁶ mol dm⁻³ H₂O₂ (n=8) .
Q. What are common interferences in H₂O₂ determination, and how can they be mitigated?
Q. What is the validated application range for environmental H₂O₂ detection?
The reagent reliably quantifies H₂O₂ in tap water and rainwater at 1.05 × 10⁻⁷ to 3.34 × 10⁻⁵ mol dm⁻³ .
Advanced Research Questions
Q. How does computational modeling explain the reaction specificity of the titanium(IV)-porphyrin complex to H₂O₂?
Ab initio studies reveal that the protonated [TiO(tpypH₄)]⁴⁺ complex selectively binds H₂O₂ over other peroxides due to favorable orbital interactions between the titanium center and H₂O₂’s lone pairs. This specificity is absent in non-protonated forms .
Q. What mechanisms drive photo-induced interference in H₂O₂ detection, and how can they be controlled?
Q. How does the titanium(IV)-porphyrin complex enhance electrochemical sensing platforms?
Immobilization of the complex on carbon-ceramic electrodes or MXene nanosheets improves amperometric H₂O₂ detection by stabilizing electron transfer pathways. For example, PbPCNF-modified electrodes achieve sub-µM detection limits in acidic media .
Q. What structural modifications of the porphyrin ligand affect sensing performance?
- Pyridyl substituents : 4-Pyridyl groups enhance water solubility and axial ligand binding to titanium.
- Metal center : Titanium(IV) provides a stable +4 oxidation state for redox cycling, unlike Zn(II) or Cd(II) porphyrins .
Methodological and Data Analysis Guidance
Q. How should researchers resolve contradictions in H₂O₂ recovery rates across sample matrices?
Q. What strategies improve the stability of the titanium(IV)-porphyrin reagent during storage?
- pH control : Store in 0.05–0.1 mol dm⁻³ HCl to prevent ligand dissociation.
- Light avoidance : Use amber vials to block UV/visible light-induced degradation .
Emerging Applications
Q. Can this complex be integrated into nanoelectronic sensors for gas-phase H₂O₂ detection?
Yes. TiOTPyP nanofibers (assembled via surfactant-assisted methods) function as single-nanofiber sensors with high selectivity for vapor-phase H₂O₂ (detection limits <1 ppm). Applications include industrial safety and anti-terrorism .
Q. What role does the titanium(IV)-porphyrin complex play in photocatalytic systems?
It acts as a photosensitizer in O₂ reduction reactions, enabling H₂O₂ generation under visible light. Coupled with triflic acid (HOTf), it facilitates Fe(II)/Fe(III) redox cycling in MeCN .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
